A Comprehensive Technical Guide to 3-Bromo-6-methylpicolinonitrile
A Comprehensive Technical Guide to 3-Bromo-6-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-Bromo-6-methylpicolinonitrile, a substituted pyridine derivative, has emerged as a versatile and valuable intermediate. Its unique arrangement of a bromine atom, a nitrile group, and a methyl group on the picoline scaffold offers multiple reaction handles for diversification, making it a key component in the synthesis of novel pharmaceutical agents and other functional materials. This guide provides an in-depth technical overview of 3-Bromo-6-methylpicolinonitrile, including its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers in their drug discovery and development endeavors.
Core Compound Identification and Properties
Chemical Identity:
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Systematic Name: 3-Bromo-6-methylpyridine-2-carbonitrile[1]
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Common Name: 3-Bromo-6-methylpicolinonitrile[1]
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CAS Number: 717843-48-6[1]
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Molecular Formula: C₇H₅BrN₂[1]
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Molecular Weight: 197.04 g/mol [1]
Physicochemical Properties:
A summary of the key physicochemical properties of 3-Bromo-6-methylpicolinonitrile is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not reported | |
| Boiling Point | 299.3 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.61 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | General Knowledge |
| pKa | Not reported |
Synthesis of 3-Bromo-6-methylpicolinonitrile: A Strategic Approach
The synthesis of 3-Bromo-6-methylpicolinonitrile is most effectively achieved through a multi-step sequence starting from readily available precursors. The logical pathway involves the introduction of the bromine and nitrile functionalities onto the 6-methylpyridine core. A plausible and commonly employed strategy is the Sandmeyer reaction, which allows for the conversion of an amino group into a variety of functionalities, including halogens and nitriles.
Proposed Synthetic Pathway:
The synthesis commences with the commercially available 2-amino-6-methylpyridine. This starting material undergoes a diazotization reaction followed by a Sandmeyer-type reaction to introduce the bromine at the 3-position. Subsequent cyanation of the corresponding 2-bromo-3-bromo-6-methylpyridine intermediate would yield the target molecule. However, a more direct approach involves the bromination of 2-cyano-6-methylpyridine. A detailed, step-by-step protocol based on established chemical principles is provided below.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative procedure based on the principles of the Sandmeyer reaction for the synthesis of aryl bromides.
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Step 1: Diazotization of 2-Amino-6-methylpyridine
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a solution of 48% hydrobromic acid (HBr) (3.0 eq).
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is typically accompanied by a color change.
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Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
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Step 2: Sandmeyer Bromination
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2.0 eq) and cool it to 0-5 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with continuous stirring.
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Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Step 3: Work-up and Purification
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Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dibromo-6-methylpyridine.
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Step 4: Cyanation
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The crude 2,3-dibromo-6-methylpyridine can be subjected to a nucleophilic substitution with a cyanide source, such as copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures to introduce the nitrile group at the 2-position, yielding 3-Bromo-6-methylpicolinonitrile.
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Logical Flow of Synthesis:
Caption: Synthetic pathway for 3-Bromo-6-methylpicolinonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3-Bromo-6-methylpicolinonitrile lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into a variety of other functionalities.
A. Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond in 3-Bromo-6-methylpicolinonitrile is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the 3-position.
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Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with a primary or secondary amine, providing access to a wide range of 3-amino-6-methylpicolinonitrile derivatives.
Workflow for Cross-Coupling Reactions:
Caption: Key cross-coupling reactions of 3-Bromo-6-methylpicolinonitrile.
B. Transformations of the Nitrile Group:
The nitrile group is a versatile functional handle that can be converted into other important moieties:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-bromo-6-methylpicolinic acid) or amide (3-bromo-6-methylpicolinamide).
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Reduction: The nitrile can be reduced to a primary amine (3-bromo-6-methyl-2-(aminomethyl)pyridine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Applications in Drug Discovery and Development
3-Bromo-6-methylpicolinonitrile is a valuable building block for the synthesis of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various therapeutic targets.
A notable application is in the synthesis of O-GlcNAcase (OGA) inhibitors. OGA is an enzyme implicated in the pathology of tauopathies, including Alzheimer's disease. A patent discloses the use of 3-Bromo-6-methylpicolinonitrile as a key intermediate in the preparation of monocyclic OGA inhibitors, highlighting its importance in the development of potential therapeutics for neurodegenerative diseases.
Spectroscopic Characterization
¹H NMR (Predicted):
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A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm.
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Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring, with coupling constants typical for ortho-coupling (J ≈ 8 Hz).
¹³C NMR (Predicted):
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A signal for the methyl carbon (CH₃) around δ 20-25 ppm.
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Signals for the aromatic carbons, including the carbon bearing the bromine atom, the carbon bearing the nitrile group, and the other ring carbons, in the range of δ 110-160 ppm.
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A signal for the nitrile carbon (C≡N) around δ 115-120 ppm.
IR Spectroscopy:
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A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹.
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C-H stretching vibrations for the aromatic and methyl groups in the region of 2850-3100 cm⁻¹.
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C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
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A C-Br stretching vibration in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry:
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The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
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The molecular ion peak [M]⁺ would be observed at m/z 196 and 198.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Bromo-6-methylpicolinonitrile.
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Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-6-methylpicolinonitrile is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the presence of the bromo and nitrile functionalities, allows for the facile generation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in the development of novel and impactful chemical entities. This guide serves as a foundational resource to aid in the effective utilization of this versatile intermediate.
References
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Molbase. (n.d.). 3-Bromo-6-methylpicolinonitrile | 717843-48-6. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Pyridinecarbonitrile, 3-Bromo-6-Methyl-. Retrieved January 11, 2026, from [Link]
Sources
- 1. 3-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 21952747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-Methylpyridine-3-Carbonitrile | Properties, Uses, Safety Data & Synthesis | Buy High-Purity 3-Bromo-6-Methyl-2-Pyridinecarbonitrile in China [nj-finechem.com]
- 3. molbase.com [molbase.com]


